molecular formula C13H16BNO6 B595714 3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid CAS No. 1218791-11-7

3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No. B595714
M. Wt: 293.082
InChI Key: PKZUOPKSOXRIRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid” is a chemical substance with the formula C20H22BNO7 . It is also known as Carbonic acid, 4-nitrophenyl [4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl ester .


Molecular Structure Analysis

The molecular structure of this compound includes a nitrophenyl group, a tetramethyl dioxaborolane group, and a benzoic acid group . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 399.2 and a predicted density of 1.25±0.1 g/cm3 . The predicted boiling point is 542.8±50.0 °C .

Scientific Research Applications

Synthesis and Structural Analysis

Research studies have utilized compounds similar to 3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid in the synthesis and structural analysis of boric acid ester intermediates with benzene rings. These compounds have been obtained through substitution reactions and their structures confirmed through spectroscopy techniques such as FTIR, NMR, and mass spectrometry. X-ray diffraction methods have provided insights into their crystallographic and conformational analyses. These compounds' molecular structures have been further calculated and validated using density functional theory (DFT), illustrating a consistency with the crystal structures determined by single-crystal X-ray diffraction. Additionally, studies on molecular electrostatic potential and frontier molecular orbitals of these compounds have shed light on some of their physicochemical properties (Huang et al., 2021) (Huang et al., 2021).

Hazardous Vapor Detection

Compounds related to 3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid have been studied for their potential in detecting hazardous vapors such as hydrogen peroxide. These compounds, specifically boron ester or acid, exhibit reliable reactive activity suitable for detecting hydrogen peroxide, a signature compound of peroxide-based explosives. Introducing specific functional groups to these compounds can enhance their sensing performance, significantly reducing the response time and lowering the detection limit for hydrogen peroxide vapor. Such advancements underline the potential of these compounds in developing sensitive and efficient detection systems for hazardous substances (Fu et al., 2016).

Safety And Hazards

This compound may be irritating to the skin, eyes, and respiratory tract . It should be handled with appropriate protective equipment and stored under an inert atmosphere .

properties

IUPAC Name

3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO6/c1-12(2)13(3,4)21-14(20-12)9-6-5-8(11(16)17)7-10(9)15(18)19/h5-7H,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZUOPKSOXRIRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675305
Record name 3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

CAS RN

1218791-11-7
Record name 3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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